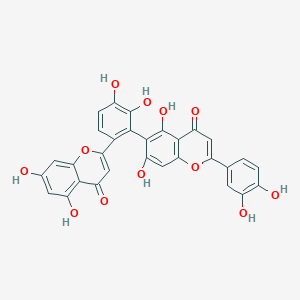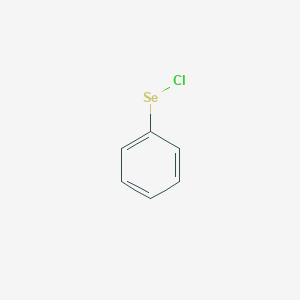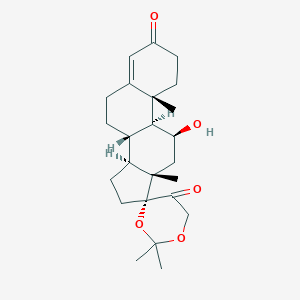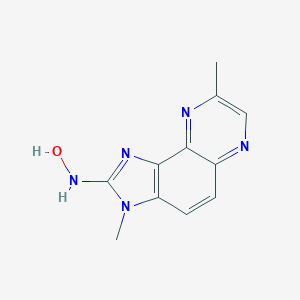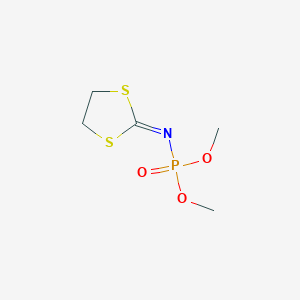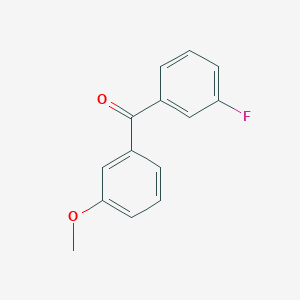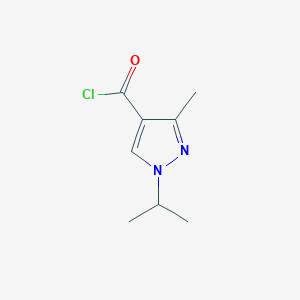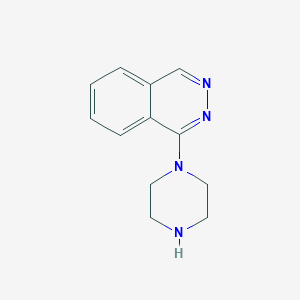
Tetrahydrodehydrocorticosterone
Overview
Description
Steroid compounds, including various corticosteroids and their derivatives, have been extensively studied for their biological roles, chemical synthesis, and physicochemical properties. These studies contribute to our understanding of steroid biochemistry and their potential applications in medicine and research.
Synthesis Analysis
The synthesis of complex steroids often involves multiple steps, including selective protection of functional groups, reduction, and oxidation reactions. For instance, the synthesis of 18,19-dihydroxycorticosterone, a corticosteroid derivative, demonstrates the complexity involved in introducing specific hydroxyl groups into the steroid framework (Harnik et al., 1986). Similarly, the synthesis of tetrahydrogestrinone, a steroid with notable binding affinity and biological activity, showcases the intricate steps required to achieve the desired molecular structure (Friedel et al., 2006).
Molecular Structure Analysis
The molecular structure of steroids, including their stereochemistry and functional group placement, significantly influences their biological activity and chemical properties. Studies often utilize spectroscopic methods like NMR and mass spectrometry for structural elucidation. For example, the structural analysis of 18,19-dihydroxydeoxycorticosterone by 1H NMR spectroscopy provided insights into the orientation of hydroxyl groups and the overall configuration of the molecule (Fujii et al., 1984).
Scientific Research Applications
Neurotransmitter Regulation : THDOC has been found to inhibit pre-sympathetic parvocellular neurons in the hypothalamic paraventricular nucleus, thus modulating their activity and function during stress (Womack, Pyner, & Barrett-Jolley, 2006).
Gene Expression : Neuroactive steroids like THDOC can regulate gene expression via the progesterone receptor, affecting neuronal function through transmitter-gated ion channels and steroid receptor-regulated gene expression (Rupprecht et al., 1993).
Influence on GABAA Receptors : THDOC increases the decay time of GABAA currents in rat hippocampal and cerebellar slices, suggesting stereoselective and rapidly reversible effects on these receptors (Cooper, Johnston, & Edwards, 1999).
Bidirectional Modulation : It modulates GABA responses in hypothalamic neurons in a bidirectional manner, indicating a complex neurotransmitter-dependent response (Wetzel et al., 1999).
Steroid 5α-reductase Regulation : Testosterone and dihydrotestosterone regulate the expression of steroid 5α-reductase isozymes in the adult rat brain, impacting steroid metabolism and function (Torres & Ortega, 2003).
Anabolic and Androgenic Properties : THG, related to THDOC, is identified as a potent but unselective binding steroid with anabolic and androgenic properties, potentially interfering with the glucocorticoid hormone system (Friedel et al., 2006).
Endothelial Function : Oxidation of tetrahydrobiopterin, which is similar in structure to THDOC, leads to uncoupling of endothelial cell nitric oxide synthase, affecting vascular function in hypertension (Landmesser et al., 2003).
Bioremediation : The tetR gene in Comamonas testosteroni acts as a negative regulator in 3,17-HSD expression, which may aid in bioremediation of steroid-contaminated environments (Xie et al., 2021).
Mechanism of Action
Target of Action
It is known to be a high-level metabolite of progesterone , suggesting that it may interact with progesterone receptors or other related targets in the body.
Mode of Action
Progesterone typically acts by binding to its receptors, triggering a cascade of intracellular events that lead to changes in gene expression .
Biochemical Pathways
As a progesterone metabolite, it may be involved in the same pathways as progesterone, which plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis .
Pharmacokinetics
As a steroid hormone metabolite, it is likely to be metabolized in the liver and excreted in the urine .
Result of Action
It has been suggested that it promotes cell proliferation and detachment in breast cancer tissue .
properties
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYBFXIUISNTQG-RHBMFIQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293596 | |
| Record name | Tetrahydro-11-dehydrocorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione | |
CAS RN |
566-03-0 | |
| Record name | Tetrahydro-11-dehydrocorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC11574 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydro-11-dehydrocorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,21-dihydroxy-5β-pregnane-11,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Tetrahydrodehydrocorticosterone (THA) in assessing 11β-hydroxysteroid dehydrogenase enzyme activity?
A: THA plays a crucial role as a metabolic product used to determine the activity of 11β-hydroxysteroid dehydrogenase enzymes (HSD11B1 and HSD11B2). [, ] These enzymes regulate the access of glucocorticoids to their receptors, influencing their effects.
- HSD11B1 (activator): Its activity is measured by the ratio of (tetrahydrocortisol + 5α-tetrahydrocortisol) / tetrahydrocortisone ((THF+5α-THF)/THE) in humans and (tetrahydrocorticosterone + 5α-tetrahydrocorticosterone) / tetrahydrodehydrocorticosterone ((THB+5α-THB)/THA) in mice. [, ] Higher ratios indicate greater HSD11B1 activity.
- HSD11B2 (inactivator): Its activity is indicated by the cortisol/cortisone (F/E) ratio in humans and corticosterone/11-dehydrocorticosterone (B/A) ratio in mice. [, ] Higher ratios suggest lower HSD11B2 activity.
Q2: How does Sterol 27-hydroxylase (CYP27A1) deficiency affect THA levels and what does this imply for glucocorticoid activity?
A: Studies show that CYP27A1 deficiency leads to significantly elevated THA levels. [] This enzyme catalyzes the conversion of cholesterol to 27-hydroxycholesterol, a natural ligand for Liver X Receptors (LXRs). LXRs, in turn, downregulate HSD11B1 activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




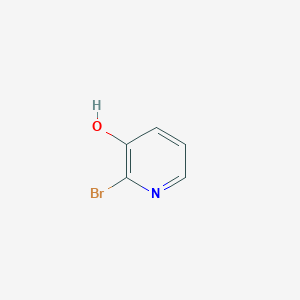
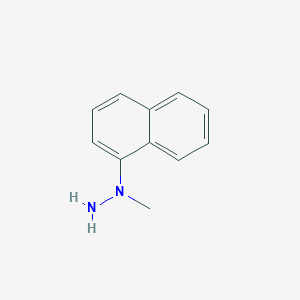
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)
